2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine is an organic compound with the molecular formula C6H3Cl2N3. This heterocyclic compound features fused pyrrole and pyrimidine rings, making it significant in various chemical and biological applications. It is classified under the category of pyrrolo-pyrimidines, which are known for their diverse pharmacological properties and utility in medicinal chemistry .
The synthesis of 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine typically involves the reaction of 2,4-dichloropyrimidine with pyrrole. This reaction can be facilitated through several methods:
The molecular structure of 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine consists of a pyrrole ring fused with a pyrimidine ring. The presence of two chlorine atoms at positions 2 and 4 of the pyrimidine ring contributes to its unique chemical properties. The compound has a molecular weight of 188.02 g/mol and is identified by the CAS number 63200-54-4 .
2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine undergoes several types of chemical reactions:
The mechanism of action for 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine primarily involves its interaction with biological targets at the molecular level. Research indicates that this compound exhibits antiproliferative properties by interfering with cellular processes such as DNA synthesis or enzyme function. Its halogenated structure allows it to act as a non-specific antiproliferative agent with potential tunability via modifications at specific positions on the molecule .
The physical and chemical properties of 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine include:
These properties make it suitable for various applications in research and industry.
2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine has several significant applications:
Regioselective halogenation of the pyrrolo[3,2-d]pyrimidine scaffold is critical for directing downstream reactivity and biological activity. The C2, C4, and C7 positions exhibit distinct electronic environments, enabling sequential functionalization. Chlorination at C2/C4 is typically achieved using phosphorus oxychloride (POCl₃) under reflux conditions, leveraging the electron-deficient nature of the pyrimidine ring. In contrast, C7 halogenation requires electrophilic substitution, where iodine (I₂) in oxidizing systems affords C7-iodo derivatives with >90% regioselectivity [4] [8]. This site-specific modification is pivotal as C7-iodo derivatives demonstrate enhanced antiproliferative activity—up to 10-fold lower EC₅₀ values compared to non-halogenated analogs in triple-negative breast cancer (MDA-MB-231) and leukemia (CCRF-CEM) cell lines [4] [10].
Table 1: Influence of Halogenation on Antiproliferative Activity
Position | Halogen | Cancer Cell Line | Growth Inhibition (%) | Key Observation |
---|---|---|---|---|
C7 | None | MDA-MB-231 | 25 | Baseline activity |
C7 | I | MDA-MB-231 | 95 | Enhanced cytotoxicity |
C2/C4 | Cl | CCRF-CEM | 40 | Retains cross-coupling sites |
C7 | Br | NCI-H522 | 65 | Selective lung cancer inhibition |
Electronic perturbation from C7 halogens alters charge distribution, facilitating nucleophilic attack at C4 during substitution reactions. This regioselectivity follows the reactivity order: C7-I > C7-Br > C7-Cl, correlating with halogen electronegativity and bond dissociation energies [8] [10].
N5-functionalization diversifies the pharmacological profile of 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine by influencing DNA interaction and metabolic stability. Key strategies include:
N5-cyclopropyl derivatives exhibit the greatest Multi-drug Resistance-Associated Protein 1 (MRP1) inhibition, while benzyl groups confer hydrolytic stability in serum-containing media [10] [15]. Crucially, N5 substitution attenuates inherent cytotoxicity by 3–7-fold (EC₅₀ shift from 8.2 µM to 3.3 µM for compound 10), enabling therapeutic index optimization [10].
Table 2: Biological Impact of N5 Substituents
Substituent | EC₅₀ (µM) in CCRF-CEM | log P | Key Biological Effect |
---|---|---|---|
H (Parent) | 8.2 ± 0.9 | 1.66 | Broad cytotoxicity |
Ethyl | 5.1 ± 1.0 | 1.36 | Moderate MRP1 inhibition |
Cyclopropyl | 4.8 ± 0.7 | 1.42 | Potent MRP1 inhibition |
Benzyl | 3.3 ± 1.2 | 1.98 | Hydrolytic stability; leukemia selective |
2-Hydroxyethyl | 6.9 ± 1.1 | 1.38 | Enhanced aqueous solubility |
Palladium-catalyzed cross-coupling exploits the differential reactivity of C2 and C4 chlorides for sequential functionalization. Key advances include:
Notably, C4 coupling precedes nucleophilic substitution at C2, allowing orthogonal derivatization. For example, C4-aryl Suzuki products undergo amination at C2 with piperazine, yielding dual-functionalized analogs [3] [6].
Table 3: Cross-Coupling Methodologies for 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine
Method | Conditions | Selectivity (C4:C2) | Scope |
---|---|---|---|
Pd/IPr-KF | THF, rt, 2 h | 10:1 | Arylboronates, alkylboranes |
Pd/dppf | Dioxane, 80°C, 12 h | 1:20 | Conventional C2 coupling |
Ligand-Free (Jeffery) | PEG400, NaOAc, KI, 100°C, 24 h | >99:1 | Limited to electron-neutral arenes |
C7-Stille Coupling | Pd(PPh₃)₄, CuI, DMF, 60°C | N/A (single site) | Vinyl/aryl stannanes |
Two principal routes dominate the synthesis of the 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine core:- Batcho-Leimgruber Route:1. Condensation of 2-amino-4-chloropyrrole with DMF-DMA to form enaminone.2. Cyclization with guanidine hydrochloride yields 4-aminopyrrolopyrimidine.3. Chlorination via POCl₃ affords 2,4-dichloro derivative.Advantages: High purity (>98%), scalable to 100 g batches.Disadvantages: 5-step sequence, 28% overall yield, requires chromatographic purification [4] [6].
The Batcho-Leimgruber method permits late-stage C7 iodination, whereas direct cyclization is optimal for rapid access to the unsubstituted core. Process mass intensity (PMI) analysis favors direct cyclization (PMI = 32 vs. 89 for Batcho-Leimgruber), making it preferable for gram-scale synthesis of lead compounds [4] [8].
Table 4: Synthetic Route Comparison
Parameter | Batcho-Leimgruber | Direct Cyclization |
---|---|---|
Steps | 5 | 3 |
Overall Yield | 28% | 45% |
Purity | >98% | 90–95% |
C7 Modification | Feasible post-cyclization | Limited |
Scale-Up Suitability | Pilot-scale (100 g) | Lab-scale (10 g) |
Key Limitation | Low throughput, high PMI | Purification challenges |
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0
CAS No.: 50875-10-0